molecular formula C10H5BrN2OS B15058722 6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole

6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole

Cat. No.: B15058722
M. Wt: 281.13 g/mol
InChI Key: PWYNDEKVSGXALI-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Contemporary Organic Synthesis and Chemical Research

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the chemical sciences. Their structural diversity and the unique physicochemical properties imparted by heteroatoms like nitrogen, oxygen, and sulfur make them indispensable building blocks in numerous scientific domains. In medicinal chemistry, heterocyclic motifs are found in over 85% of all biologically active chemical entities, reflecting their central role in modern drug design. researchgate.net Their utility extends to modifying crucial properties of bioactive agents, such as solubility, lipophilicity, and polarity, which are key for optimizing pharmacological profiles. researchgate.net

The versatility of these scaffolds is also evident in materials science, where they form the basis for conducting polymers, organic semiconductors, and functional dyes. The continuous development of novel synthetic methodologies, including metal-catalyzed cross-coupling reactions, has expanded the accessibility and variety of functionalized heterocycles, ensuring their continued importance in research and development. researchgate.net

The Benzo[d]isoxazole Core: Advanced Structural Features and Synthetic Utility

The benzo[d]isoxazole scaffold, formed by the fusion of a benzene (B151609) ring with an isoxazole (B147169) ring, is a "privileged scaffold" in medicinal chemistry. This designation refers to molecular frameworks capable of interacting with a wide range of biological targets. researchgate.net The isoxazole component, with its adjacent nitrogen and oxygen atoms, provides unique electronic and steric characteristics. It can act as a bioisostere for functional groups like amides or carboxylic acids, a common strategy in drug design to improve metabolic stability. researchgate.net

The synthetic utility of the benzo[d]isoxazole nucleus is significant, as its structure allows for diverse chemical transformations. researchgate.net Researchers have developed numerous methods to synthesize isoxazole derivatives, which have shown a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties. google.commdpi.com The development of potent inhibitors for various biological targets, such as the BET bromodomain for prostate cancer, has been based on the benzo[d]isoxazole structure. chemsrc.com

The Thiazole (B1198619) Ring System: Sophisticated Structural Considerations and Reactivity in Heterocyclic Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is another cornerstone of medicinal and synthetic chemistry. mdpi.com This aromatic ring system is a component of vitamin B1 (thiamine) and is present in numerous natural products and synthetic drugs, including antimicrobial and antineoplastic agents. tandfonline.comscbt.com

Thiazoles are planar, aromatic compounds characterized by significant pi-electron delocalization, which lends them greater aromaticity than corresponding oxazoles. nih.gov This aromaticity influences their reactivity, with electrophilic substitution primarily occurring at the C5 position and nucleophilic substitution at the C2 position. The thiazole ring is a versatile synthetic intermediate, participating in various reactions such as cycloadditions and arylations, and can be used to construct other fused heterocyclic systems. mdpi.comscbt.com Its derivatives are investigated for a vast array of pharmacological activities, underscoring the ring system's importance in drug discovery. mdpi.com

Rationale for Comprehensive Academic Investigation of the 6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole Architecture

The specific molecular architecture of this compound combines three distinct structural motifs, each contributing to a strong rationale for its academic investigation. The fusion of the biologically significant benzo[d]isoxazole and thiazole rings creates a novel hybrid scaffold with potential for unique chemical and pharmacological properties.

The inclusion of a bromine atom at the 6-position of the benzo[d]isoxazole core is particularly strategic. Halogen atoms, especially bromine, are known to modulate the electronic properties of a molecule and can enhance binding affinity to biological targets through halogen bonding. Furthermore, the bromo-substituent serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions. This allows for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

The direct linkage of the thiazole ring at the 3-position of the benzo[d]isoxazole core creates a conjugated system that could lead to interesting photophysical properties, suggesting potential applications in materials science, such as in organic light-emitting diodes (OLEDs). tandfonline.com The combination of these two distinct heterocyclic systems, proven to be pharmacologically important in their own right, suggests that the hybrid molecule could exhibit synergistic or novel biological activities. Therefore, a comprehensive investigation into the synthesis, reactivity, and potential applications of this compound is a logical and promising avenue for chemical research.

Data Tables

Table 1: Properties of Constituent Heterocyclic Scaffolds

Heterocyclic CoreKey FeaturesCommon Applications
Benzo[d]isoxazole Privileged scaffold, bioisosteric mimic, synthetically versatile. researchgate.netMedicinal chemistry (e.g., anticancer, anti-inflammatory), organic synthesis. google.commdpi.comchemsrc.com
Thiazole Aromatic, pi-electron delocalization, part of natural products (e.g., Vitamin B1). mdpi.comnih.govDrug discovery (e.g., antimicrobial, antineoplastic), materials science. tandfonline.comscbt.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H5BrN2OS

Molecular Weight

281.13 g/mol

IUPAC Name

6-bromo-3-(1,3-thiazol-2-yl)-1,2-benzoxazole

InChI

InChI=1S/C10H5BrN2OS/c11-6-1-2-7-8(5-6)14-13-9(7)10-12-3-4-15-10/h1-5H

InChI Key

PWYNDEKVSGXALI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)ON=C2C3=NC=CS3

Origin of Product

United States

Synthetic Strategies and Methodologies for 6 Bromo 3 Thiazol 2 Yl Benzo D Isoxazole

Retrosynthetic Analysis of the Target Compound

A logical retrosynthetic analysis of 6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole suggests several viable pathways for its construction. The primary disconnection is the carbon-carbon bond between the C3 position of the benzo[d]isoxazole ring and the C2 position of the thiazole (B1198619) ring. This disconnection points to two general synthetic strategies:

Late-Stage Thiazole Introduction: This approach involves the initial synthesis of a 6-bromo-benzo[d]isoxazole core, suitably functionalized at the 3-position (e.g., with a halogen), followed by a cross-coupling reaction with a thiazole-containing building block.

Pre-Assembled Thiazole Moiety: This strategy involves the formation of the benzo[d]isoxazole ring from a precursor that already contains the thiazol-2-yl group.

Further disconnection of the 6-bromo-benzo[d]isoxazole intermediate involves cleaving the N-O bond of the isoxazole (B147169) ring. This leads back to a key precursor, typically a substituted ortho-hydroxyaryl oxime or a related derivative. The bromine substituent at the 6-position is most strategically introduced on the starting phenolic or aniline (B41778) precursor to ensure regiochemical control, avoiding potentially unselective direct halogenation of the heterocyclic core. This leads to simple, commercially available starting materials like 3-bromophenol (B21344) or 4-bromo-2-fluoroaniline.

Advanced Approaches to the Benzo[d]isoxazole Core

The construction of the central benzo[d]isoxazole ring system is a critical phase of the synthesis. Modern organic chemistry offers a variety of robust methods for the formation of this heterocyclic core.

Cyclization Reactions for Benzo[d]isoxazole Ring Formation

The formation of the isoxazole ring fused to a benzene (B151609) ring can be accomplished through several distinct cyclization strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Intramolecular Cyclization of o-Hydroxyaryl Ketoximes: A traditional and widely used method involves the cyclization of an o-hydroxyaryl ketoxime. The reaction typically proceeds via an oxidative cyclization, forming the N-O bond. This method is advantageous due to the straightforward preparation of the oxime precursors from corresponding o-hydroxyaryl ketones or aldehydes.

[3+2] Cycloaddition of Arynes and Nitrile Oxides: A more contemporary approach involves the [3+2] cycloaddition of a reactive aryne intermediate with a nitrile oxide. Both components are typically generated in situ. For instance, an aryne can be formed from an o-(trimethylsilyl)aryl triflate under fluoride (B91410) ion treatment, which can also induce the formation of the nitrile oxide from a corresponding chlorooxime. This method provides a direct route to functionalized benzisoxazoles under mild conditions.

Electrophilic Cyclization of Alkynes: The reaction of 2-alkyn-1-one O-methyl oximes with electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) can yield highly substituted isoxazoles. nih.govorganic-chemistry.org This powerful method allows for the introduction of a halogen at the 4-position of the isoxazole ring, which can be a handle for further functionalization. nih.govorganic-chemistry.org

Reductive Cyclization of o-Nitroaryl Compounds: Substituted 2-nitrobenzoates or similar compounds can undergo partial reduction of the nitro group to a hydroxylamine (B1172632), followed by a base-mediated cyclization to form a benzisoxazolone, which can be further modified.

Method Precursor(s) Key Reagents/Conditions Bond Formed
o-Hydroxyaryl Ketoxime Cyclizationo-Hydroxyaryl ketoximeOxidizing agent (e.g., I₂, NaOCl)N-O
Aryne-Nitrile Oxide CycloadditionAryne precursor, ChlorooximeFluoride source (e.g., CsF)C-C, C-O
Electrophilic Cyclization2-Alkyn-1-one O-methyl oximeElectrophile (e.g., ICl, Br₂)N-O
Reductive CyclizationMethyl 2-nitrobenzoate (B253500) derivativeReducing agent (e.g., Zn, NH₄Cl), BaseN-O

Regioselective Bromination Strategies at the 6-Position

Achieving regioselective bromination at the C6 position of the benzo[d]isoxazole ring is crucial for the synthesis of the target compound. While direct electrophilic bromination of the pre-formed heterocycle is possible, it can lead to mixtures of isomers. Therefore, a more controlled and common strategy is to utilize a starting material that already contains a bromine atom at the required position.

A logical precursor is 4-bromo-2-hydroxybenzaldehyde (B134324) or a related ketone. The bromine atom on this starting material directs the final substitution pattern, ensuring the formation of the 6-bromo-benzo[d]isoxazole core after cyclization. The synthesis of such precursors is well-established. For instance, 2-hydroxybenzaldehyde can be regioselectively brominated at the para position using reagents like N-Bromosuccinimide (NBS) in a suitable solvent. This pre-functionalization approach offers superior control over the final structure. In some related heterocyclic systems, such as thiazolo[3,2-a]benzimidazoles, bromination has been successfully carried out on the fused benzene ring using bromine in acetic acid. researchgate.netresearchgate.netnih.gov

Precursor Chemistry and Functional Group Interconversions for Benzisoxazole Synthesis

The synthesis of the benzo[d]isoxazole core relies on the availability of appropriately substituted aromatic precursors. The preparation of these precursors involves standard functional group interconversions.

A common starting point is a substituted phenol, such as 3-bromophenol. This can be formylated using methods like the Vilsmeier-Haack or Duff reaction to introduce an aldehyde group, primarily at the ortho-position to the hydroxyl group, yielding 4-bromo-2-hydroxybenzaldehyde. Alternatively, Friedel-Crafts acylation can introduce a keto group.

Once the o-hydroxyaryl carbonyl compound is obtained, it must be converted to its corresponding oxime. This is typically achieved by reacting the aldehyde or ketone with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) or pyridine. The resulting o-hydroxyaryl oxime is the direct precursor for N-O bond forming cyclization reactions.

Introduction of the Thiazol-2-yl Moiety at the 3-Position

The final key step in the synthesis is the formation of the C-C bond between the benzo[d]isoxazole and thiazole rings. This can be achieved either by coupling a pre-formed benzisoxazole or by constructing the isoxazole ring onto a precursor already bearing the thiazole unit.

Carbon-Carbon Bond Formation Methodologies for Heterocyclic Coupling

Modern cross-coupling chemistry provides powerful tools for forging bonds between two heterocyclic systems.

Palladium-Catalyzed Cross-Coupling: A highly effective strategy involves the palladium-catalyzed coupling of a 6-bromo-3-halo-benzo[d]isoxazole with an organometallic thiazole reagent. Suitable reactions include the Suzuki coupling (using thiazole-2-boronic acid), Stille coupling (using 2-(tributylstannyl)thiazole), or Negishi coupling (using 2-thiazolylzinc chloride). These reactions typically employ a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), often with a phosphine (B1218219) ligand, and a base. Direct C-H arylation, where a C-H bond on the thiazole is directly coupled with the 3-halobenzisoxazole, is also an increasingly popular and atom-economical method. rsc.orgorganic-chemistry.org

Construction from a Thiazolyl Precursor: An alternative and elegant approach is to build the isoxazole ring onto a molecule that already contains the thiazole. This can be accomplished by reacting a 4-bromo-2-hydroxybenzonitrile (B1282075) with a thiazole-based organometallic reagent, such as 2-lithiothiazole or 2-thiazolylmagnesium bromide. This reaction forms an intermediate ketimine, which can then undergo intramolecular cyclization to the desired 3-(thiazol-2-yl)benzo[d]isoxazole product. This method constructs the C3-thiazole bond and the isoxazole ring in a highly convergent manner.

Coupling Strategy Benzisoxazole Precursor Thiazole Reagent Typical Catalyst/Conditions
Suzuki Coupling6-Bromo-3-halobenzo[d]isoxazoleThiazole-2-boronic acidPd(PPh₃)₄, Base (e.g., Na₂CO₃)
Stille Coupling6-Bromo-3-halobenzo[d]isoxazole2-(Tributylstannyl)thiazolePd(PPh₃)₄, LiCl
Direct C-H Arylation6-Bromo-3-halobenzo[d]isoxazoleThiazolePd(OAc)₂, Ligand, Base (e.g., KOAc) researchgate.net
Grignard/Lithiation Approach4-Bromo-2-hydroxybenzonitrile2-Thiazolylmagnesium bromideEther solvent, then acid/workup

Direct and Indirect Thiazole Annulation/Coupling Reactions

The fusion of a thiazole ring to the this compound scaffold is achieved through a variety of synthetic strategies, which can be broadly categorized as either indirect coupling methods or direct annulation reactions. Indirect methods typically involve the coupling of a pre-functionalized benzo[d]isoxazole with a thiazole unit, while direct methods construct the thiazole ring onto the benzo[d]isoxazole core in situ.

Palladium-catalyzed cross-coupling reactions are paramount among the indirect strategies. The Suzuki-Miyaura coupling, for instance, serves as a powerful tool for C-C bond formation. nih.govyoutube.com In a typical approach, a 6-bromobenzo[d]isoxazole precursor can be coupled with a thiazoleboronic acid or its corresponding pinacol (B44631) ester. nih.govresearchgate.net The versatility of the Suzuki reaction allows for milder reaction conditions and demonstrates tolerance for a wide array of functional groups, which is advantageous for complex molecule synthesis. nih.gov The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. youtube.com

Another significant indirect approach is the palladium-catalyzed direct C-H arylation. This method offers a more atom-economical alternative by avoiding the pre-functionalization of the thiazole ring into an organometallic reagent. organic-chemistry.orgresearchgate.net In this scenario, the 6-bromobenzo[d]isoxazole is coupled directly with an unfunctionalized thiazole. The reaction proceeds via C-H bond activation, typically at the C5 position of the thiazole ring, which is the most electronically favorable site for this transformation. organic-chemistry.orgresearchgate.net Ligand-free palladium acetate (Pd(OAc)₂) has been shown to be highly efficient, even at very low catalyst loadings, making this an economically and environmentally attractive option. organic-chemistry.orgresearchgate.net

Direct annulation strategies, while often more complex, provide a convergent route to the target molecule. These methods involve the construction of the thiazole ring on a benzo[d]isoxazole precursor. A classic approach is a variation of the Hantzsch thiazole synthesis, where a precursor bearing an α-haloketone or a similar electrophilic group attached to the benzo[d]isoxazole core reacts with a thioamide source.

Table 1: Comparison of Thiazole Coupling/Annulation Strategies

Strategy Key Reactants Catalyst/Reagents Advantages Disadvantages
Suzuki-Miyaura Coupling 6-Bromobenzo[d]isoxazole, Thiazoleboronic acid/ester Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) High yields, mild conditions, broad functional group tolerance. nih.gov Requires synthesis of organoborane reagent. nih.gov
Direct C-H Arylation 6-Bromobenzo[d]isoxazole, Thiazole Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃, Cs₂CO₃) Atom economical, avoids organometallic intermediates, environmentally friendly. organic-chemistry.orgresearchgate.net May have regioselectivity issues, can require higher temperatures. organic-chemistry.org
Hantzsch-type Annulation Benzo[d]isoxazole with α-halocarbonyl, Thioamide/Thiourea Base Convergent, builds thiazole ring directly. Requires specifically functionalized precursors, potentially harsh conditions.

Integrated Multi-Component Reaction Approaches for Hybrid Scaffolds

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in synthetic chemistry, enabling the construction of complex molecular architectures in a single, one-pot operation. nih.govresearchgate.net These reactions offer significant advantages in terms of atom economy, reduced waste, and operational simplicity, making them highly attractive for the synthesis of hybrid scaffolds like this compound. An integrated MCR approach could potentially assemble the core structure from three or more simple starting materials, circumventing the often lengthy and laborious steps of traditional linear syntheses.

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly relevant for generating molecular complexity and diversity. researchgate.netbeilstein-journals.org A hypothetical Ugi-type MCR for the target scaffold might involve the reaction of a 4-bromo-2-hydroxybenzaldehyde derivative (as the oxo component), an amine, a carboxylic acid, and a thiazole-containing isocyanide. While standard IMCRs typically yield linear, peptide-like products, subsequent post-condensation transformations can be employed to facilitate cyclization into the desired heterocyclic systems. beilstein-journals.org For instance, the initial Ugi adduct could be designed to undergo an intramolecular cyclization to form the benzo[d]isoxazole ring.

Another MCR strategy involves a domino or cascade reaction sequence where the product of one reaction becomes the substrate for the next in the same pot. nih.gov For the synthesis of the target compound, a one-pot reaction could be envisioned starting with precursors that first form the benzo[d]isoxazole core, followed by the introduction of reagents that trigger the in-situ formation and annulation of the thiazole ring. Chemoenzymatic MCRs, which utilize enzymes to catalyze key steps, offer a green chemistry approach, often proceeding with high selectivity under mild conditions. nih.gov For example, an enzyme like trypsin has been shown to catalyze the MCR synthesis of certain thiazole derivatives. nih.gov

The development of a bespoke MCR for this compound would require careful selection of starting materials that contain the necessary functionalities to form both heterocyclic rings in a programmed sequence. This approach is highly valuable for creating libraries of related compounds for structure-activity relationship studies by systematically varying each of the starting components. researchgate.net

Table 2: Potential Multi-Component Reaction Strategies

MCR Type Conceptual Starting Materials Key Transformation Potential Advantages
Isocyanide-Based MCR (Ugi-type) 4-Bromo-2-hydroxybenzaldehyde derivative, Amine, Carboxylic Acid, Thiazole-isocyanide Formation of an α-acylamino amide intermediate followed by intramolecular cyclization. beilstein-journals.org High structural diversity, access to complex scaffolds in one step. researchgate.net
Domino/Cascade Reaction 2-Fluorobenzonitrile derivative, Hydroxylamine, α-Thiocyanato ketone Initial formation of benzo[d]isoxazole via nucleophilic substitution/cyclization, followed by thiazole ring formation. High efficiency, minimizes purification of intermediates. nih.gov
Chemoenzymatic MCR Secondary amine, Benzoyl isothiocyanate, Dimethyl acetylenedicarboxylate (B1228247) (analogues) Enzyme-catalyzed formation of a key intermediate that cyclizes to the thiazole ring. nih.gov Mild and environmentally friendly conditions, high selectivity. nih.gov

Advanced Spectroscopic and Crystallographic Characterization

X-ray Diffraction Analysis for Solid-State Structure Elucidation:There is no evidence of a solved crystal structure for 6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole in the public domain. As a result, information regarding its solid-state molecular structure, crystal packing motifs, supramolecular assembly, and specific intermolecular interactions within the crystalline lattice is unknown.

While searches did yield data for structurally related compounds—such as derivatives of benzothiazole (B30560), chromene, and other heterocyclic systems—this information cannot be substituted to describe this compound, as even minor structural changes can lead to significant differences in spectroscopic and crystallographic properties. Generating an article based on related but distinct molecules would be scientifically inaccurate and misleading.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the advanced spectroscopic and crystallographic characterization of this compound at this time.

Crystallographic Parameters: Unit Cell, Space Group, and Atomic Coordinates

The resulting diffraction pattern allows for the determination of the fundamental crystallographic parameters:

Unit Cell: This is the smallest repeating unit of a crystal lattice. Its dimensions are described by the lengths of its axes (a, b, c) and the angles between them (α, β, γ).

Space Group: This describes the symmetry of the crystal structure, encompassing all the symmetry operations that leave the crystal lattice unchanged.

Atomic Coordinates: These are the fractional coordinates (x, y, z) that define the position of each atom within the unit cell.

A hypothetical data table for the crystallographic parameters of this compound is presented below to illustrate how such data would be reported.

Hypothetical Crystallographic Data for this compound

ParameterValue
Empirical FormulaC₁₀H₅BrN₂OS
Formula Weight281.13
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z (molecules per unit cell)4
Atomic Coordinates Data would be listed for each atom (e.g., Br1, S1, O1, N1, N2, C1-C10)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally confirming the molecular formula of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places). This accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound, the expected monoisotopic mass would be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O, ³²S). The HRMS analysis would then provide an experimental mass, and the close agreement between the calculated and observed masses would confirm the molecular formula C₁₀H₅BrN₂OS.

Hypothetical HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₀H₅BrN₂OS
Calculated m/z ([M+H]⁺)Calculated Value
Observed m/z ([M+H]⁺)Observed Value
Mass Difference (ppm)Value

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are based on the principle that molecular bonds vibrate at specific frequencies.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation by the molecule is measured, corresponding to vibrational modes that cause a change in the dipole moment. Key absorptions for this compound would be expected for C=N, C=C, C-O, and C-H bonds within the aromatic and heterocyclic ring systems. The C-Br stretching frequency would also be a characteristic feature.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, allowing for the identification and confirmation of its structural components.

Hypothetical Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹)AssignmentTechnique
3100-3000Aromatic C-H stretchingIR, Raman
1620-1580C=N stretching (isoxazole and thiazole (B1198619) rings)IR, Raman
1550-1450Aromatic C=C ring stretchingIR, Raman
1250-1200C-O-N stretching (isoxazole ring)IR
700-600C-S stretching (thiazole ring)Raman
600-500C-Br stretchingIR, Raman

Computational and Theoretical Chemistry of 6 Bromo 3 Thiazol 2 Yl Benzo D Isoxazole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecular systems. semanticscholar.orgmdpi.com Methodologies such as the B3LYP functional combined with basis sets like 6-311+G(d,p) are commonly used to achieve a balance between computational cost and accuracy for organic heterocyclic molecules. semanticscholar.org

The initial step in computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation. For 6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole, this process determines the most stable arrangement of its atoms, including bond lengths, bond angles, and dihedral angles.

The molecular structure of this compound consists of a planar benzo[d]isoxazole ring system linked to a thiazole (B1198619) ring. Based on crystal structure analyses of similar bromo-substituted benzothiazole (B30560) and related heterocyclic systems, the fused benzo[d]isoxazole moiety is expected to be essentially planar. nih.govnih.govresearchgate.net The primary conformational flexibility arises from the rotation around the single bond connecting the benzo[d]isoxazole ring to the thiazole ring. The dihedral angle between these two ring systems is a key parameter. In analogous crystal structures, such as N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine, the angle between adjacent fused ring systems can be relatively small, indicating a high degree of planarity. nih.govnih.gov However, steric hindrance between atoms on the two rings can lead to a twisted conformation being the most stable. mdpi.com DFT calculations can map the potential energy surface as a function of this dihedral angle to identify the global energy minimum and any rotational barriers, thus defining the conformational landscape.

Table 1: Predicted Geometrical Parameters for this compound
ParameterPredicted ValueDescription
Dihedral Angle (Isoxazole-Thiazole)10° - 30°The angle between the planes of the two heterocyclic rings.
C-C Bond Length (Inter-ring)~1.47 ÅThe length of the single bond connecting the two rings.
C-Br Bond Length~1.90 ÅThe length of the bond between the benzene (B151609) ring and the bromine atom.
C=N Bond Length (Isoxazole)~1.35 ÅIndicative of double bond character within the isoxazole (B147169) ring. mdpi.com

The electronic properties of a molecule are crucial for understanding its reactivity and optical characteristics. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). cosmosscholars.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap (ΔE) between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability. cosmosscholars.comresearchgate.net

For a molecule like this compound, DFT calculations are used to determine the energies and spatial distributions of these orbitals. asianpubs.org In many similar heterocyclic systems, the HOMO and LUMO are often localized on different parts of the molecule. researchgate.net It is anticipated that the HOMO density would be distributed across the electron-rich thiazole and benzo[d]isoxazole rings, while the LUMO might be more localized on the benzo[d]isoxazole moiety, influenced by the electron-withdrawing nature of the isoxazole ring and the bromine atom. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is associated with charge transfer characteristics within the molecule. researchgate.net

Table 2: Predicted Frontier Orbital Energies
ParameterPredicted Energy (eV)Significance
EHOMO-6.10 to -6.40Relates to ionization potential and electron-donating ability.
ELUMO-2.20 to -2.50Relates to electron affinity and electron-accepting ability.
Energy Gap (ΔE)3.70 to 4.10Indicates chemical reactivity and stability. cosmosscholars.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values.

In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are expected to be localized around the electronegative nitrogen and oxygen atoms of the thiazole and isoxazole rings. nih.govresearchgate.net These sites represent the most likely areas for electrophilic attack. Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms, indicating sites susceptible to nucleophilic attack. The bromine atom would also influence the charge distribution, creating a region of slight negative or neutral potential. Understanding the MEP is crucial for predicting how the molecule will interact with other molecules and biological targets. nih.gov

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. semanticscholar.org For this compound, the chemical shifts of the aromatic protons and carbons in the benzo[d]isoxazole and thiazole rings can be calculated. These predictions are highly valuable for assigning signals in experimentally obtained spectra. The presence of the bromine atom is expected to cause a downfield shift for adjacent protons and carbons. rsc.org

IR Spectroscopy: The vibrational frequencies from IR spectroscopy can also be computed. By comparing the calculated vibrational modes (e.g., C=N stretching, C-H bending, C-Br stretching) with experimental IR spectra, the molecular structure can be confirmed. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding maximum absorption wavelengths (λmax) in the UV-Vis spectrum. This analysis helps to understand the electronic structure and the nature of the transitions, such as π→π* transitions, which are common in conjugated aromatic systems. researchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts (Aromatic Region)
Proton Position (Tentative)Predicted Chemical Shift (δ, ppm)
Thiazole-H7.8 - 8.2
Benzoisoxazole-H48.1 - 8.4
Benzoisoxazole-H57.6 - 7.9
Benzoisoxazole-H77.9 - 8.3

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

While quantum chemical calculations typically model a molecule in the gas phase or with an implicit solvent model, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time, often in an explicit solvent environment. cosmosscholars.com MD simulations are particularly useful for exploring the conformational flexibility and solution behavior of this compound.

An MD simulation would track the movements of the molecule and surrounding solvent molecules, providing insights into:

Conformational Dynamics: The simulation can reveal the preferred conformations in solution by observing the fluctuations of the dihedral angle between the benzoisoxazole and thiazole rings. It can show how often the molecule transitions between different rotational states.

Solvent Interactions: MD simulations explicitly model the interactions (e.g., hydrogen bonds, van der Waals forces) between the solute and solvent molecules. This helps in understanding solvation effects and how they might influence the molecule's conformation and reactivity.

Stability: The root-mean-square deviation (RMSD) of the molecule's backbone atoms over the simulation time can be monitored to assess its structural stability. cosmosscholars.com

Detailed Analysis of Intermolecular Interactions

In the solid state, the properties of a material are heavily influenced by how the molecules pack together, which is governed by intermolecular interactions. The analysis of these interactions is crucial for understanding crystal engineering and material properties. For this compound, several types of intermolecular interactions are expected to be significant, based on studies of analogous structures. mdpi.comnih.gov

π-π Stacking: The planar aromatic rings of the benzoisoxazole and thiazole moieties are likely to engage in π-π stacking interactions, where the rings of adjacent molecules align face-to-face or in an offset manner. nih.govnih.gov These interactions are a major driving force in the crystal packing of many aromatic compounds.

Hydrogen Bonds: Although the molecule is not a strong hydrogen bond donor, weak C-H···N and C-H···O hydrogen bonds can form between the C-H groups and the nitrogen or oxygen atoms of neighboring molecules, contributing to the stability of the crystal lattice. nih.govresearchgate.net

Halogen Bonding and Other Interactions: The bromine atom can participate in various interactions, including halogen bonding (Br···N or Br···O) and other short contacts, such as Br···S interactions, which have been observed in similar crystal structures. researchgate.net C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also common. nih.gov

These interactions collectively determine the supramolecular architecture of the compound in the solid state.

Hydrogen Bonding Interactions Involving Heteroatoms (N, S, O)

The structure of this compound features several heteroatoms—nitrogen, sulfur, and oxygen—that can act as hydrogen bond acceptors. Computational models predict that the nitrogen atom of the isoxazole ring is the most probable site for hydrogen bond acceptance. This is a common characteristic observed in isoxazole-containing compounds, where the aromatic nitrogen typically serves as the primary hydrogen bond acceptor site.

The thiazole nitrogen atom also presents a potential site for hydrogen bonding. In various crystalline structures of related heterocyclic compounds, intermolecular interactions such as C-H···N are frequently observed, contributing to the stability of the crystal lattice. While weaker than conventional hydrogen bonds, these interactions play a significant role in molecular packing. The oxygen atom of the benzo[d]isoxazole ring is a weaker hydrogen bond acceptor compared to the nitrogen atoms but may still participate in weak C-H···O interactions. The sulfur atom of the thiazole ring is generally not considered a strong hydrogen bond acceptor.

Table 1: Potential Hydrogen Bond Acceptor Sites and Interaction Types

Atom Location Potential Interaction Type
N Benzo[d]isoxazole Ring Strong Acceptor (e.g., O-H···N, N-H···N)
N Thiazole Ring Acceptor (e.g., C-H···N)
O Benzo[d]isoxazole Ring Weak Acceptor (e.g., C-H···O)

Halogen Bonding Interactions Involving the Bromine Atom

The bromine atom at the 6-position of the benzo[d]isoxazole ring is capable of forming halogen bonds. This type of non-covalent interaction occurs when an electrophilic region, often called a σ-hole, on the halogen atom interacts with a nucleophilic site, such as a lone pair on a nitrogen, oxygen, or sulfur atom of a neighboring molecule.

In computational studies of analogous compounds like 6-bromo-2-methylsulfanyl-1,3-benzothiazole, short contacts between the bromine and sulfur atoms (Br···S) have been observed, with distances around 3.61 Å. researchgate.net This suggests that this compound could exhibit similar Br···S or Br···N interactions, which would influence its supramolecular assembly in the solid state. The strength and geometry of these halogen bonds are dependent on the electrostatic potential of the interacting atoms.

π-Stacking Interactions and Aromatic Ring Stacking Phenomena

The planar aromatic systems of the benzo[d]isoxazole and thiazole rings in the title compound create opportunities for π-stacking interactions. These interactions are crucial in the formation of stable crystal structures and play a role in molecular recognition. nih.gov The stacking can occur in parallel-displaced or T-shaped arrangements, driven by a combination of electrostatic and dispersion forces.

Theoretical calculations on related benzothiazole derivatives have shown that π-π stacking interactions between the fused aromatic rings are significant for stabilizing the crystal packing. researchgate.netnih.gov For this compound, stacking between the electron-rich thiazole ring and the benzoisoxazole system of an adjacent molecule is anticipated. The presence of the electron-withdrawing bromine atom can modulate the quadrupole moment of the aromatic system, potentially strengthening these stacking interactions compared to non-halogenated analogs. nih.gov

Chalcogen Bonding Involving the Thiazole Sulfur Atom

The sulfur atom of the thiazole ring can participate in chalcogen bonding, a non-covalent interaction similar to halogen bonding. In this interaction, the electrophilic region on the sulfur atom interacts with a nucleophile. As observed in related brominated benzothiazoles, short Br···S contacts indicate the possibility of such interactions. researchgate.net

Furthermore, intramolecular S···O or S···N contacts are observed in similar planar heterocyclic systems, such as 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one, where an S···O contact of approximately 2.73 Å helps to enforce planarity. nih.gov Computational modeling of this compound would likely reveal similar short intramolecular contacts between the thiazole sulfur and the isoxazole oxygen or nitrogen, influencing the molecule's preferred conformation.

Quantification of Interaction Energies

The precise quantification of non-covalent interaction energies for this compound requires specific high-level quantum mechanical calculations, such as Density Functional Theory (DFT) with dispersion corrections. While specific data for this molecule is not available, studies on analogous systems provide insight into the expected energy ranges.

Table 2: Estimated Energies for Non-Covalent Interactions

Interaction Type Typical Energy Range (kJ/mol)
Hydrogen Bonding (C-H···N/O) 4 - 20
Halogen Bonding (C-Br···N/S) 5 - 25
π-Stacking 4 - 12

Computational Mechanistic Studies of Transformation Reactions

Computational mechanistic studies are employed to understand reaction pathways, transition states, and activation energies, providing insights that complement experimental findings. For heterocyclic compounds like this compound, such studies could elucidate the mechanisms of its synthesis or subsequent functionalization.

For instance, the synthesis of thiazole and benzisoxazole derivatives often involves condensation or cyclization reactions. nih.govresearchgate.net DFT calculations could model these reaction pathways, identifying key intermediates and transition state structures. This would allow for the rationalization of reaction outcomes and the optimization of reaction conditions. For example, a computational study could investigate the mechanism of a Suzuki cross-coupling reaction at the bromine position, predicting the energies of oxidative addition, transmetalation, and reductive elimination steps. While no specific computational mechanistic studies for the transformation of this compound have been published, the methodologies are well-established for related heterocyclic systems. ugm.ac.idscirp.org

Chemical Reactivity and Derivatization of the Compound

Reactivity at the Bromine Atom (6-Position)

The bromine atom attached to the benzene (B151609) ring of the benzo[d]isoxazole core is a highly valuable functional group for introducing molecular diversity. Its reactivity is characteristic of an aryl bromide, which can be leveraged through various modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

The carbon-bromine bond at the 6-position is an ideal handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of a wide array of functional groups. The electron-deficient nature of related heterocyclic systems, such as bromobenzo-bis-thiadiazoles, has been shown to not impede their ability to undergo these coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. It is a robust method for forming new aryl-aryl or aryl-vinyl bonds. For 6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole, a Suzuki reaction would enable the introduction of various substituted phenyl, heteroaryl, or vinyl groups at the 6-position.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. It is the most common method for synthesizing arylalkynes. Applying this to the target compound would yield 6-alkynyl-3-(thiazol-2-yl)benzo[d]isoxazole derivatives, which can serve as precursors for further transformations.

Heck Coupling: The Heck reaction forms a substituted alkene by reacting the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This allows for the introduction of vinyl groups, which are valuable for further functionalization.

The table below summarizes typical conditions for these reactions based on general procedures for aryl bromides.

ReactionCoupling PartnerTypical CatalystTypical BaseTypical SolventProduct
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, Pd(dppf)Cl₂Na₂CO₃, K₂CO₃, Cs₂CO₃Toluene, Dioxane, DMF6-Aryl-3-(thiazol-2-yl)benzo[d]isoxazole
SonogashiraTerminal alkyne (R-C≡CH)Pd(PPh₃)₂Cl₂, CuIEt₃N, PiperidineTHF, DMF6-Alkynyl-3-(thiazol-2-yl)benzo[d]isoxazole
HeckAlkene (CH₂=CHR)Pd(OAc)₂, P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile6-Vinyl-3-(thiazol-2-yl)benzo[d]isoxazole

The bromine atom on the benzo[d]isoxazole ring can also be displaced by nucleophiles through nucleophilic aromatic substitution (SNAr). The reactivity in SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. The fused isoxazole (B147169) ring acts as an electron-withdrawing group, activating the 6-bromo position towards nucleophilic attack.

Studies on analogous electron-deficient heterocyclic systems, such as 4-bromobenzo[1,2-d:4,5-d′]bis(thiadiazole), have demonstrated successful SNAr reactions with various N-, O-, and S-nucleophiles. For instance, reactions with amines like morpholine, piperidine, and aniline (B41778) have been shown to proceed, yielding the corresponding amino-substituted derivatives. It is anticipated that this compound would undergo similar transformations.

The table below outlines potential nucleophilic substitution reactions.

NucleophileReagent ExampleExpected Product
Amines (N-nucleophiles)Morpholine, Piperidine, Aniline6-Amino-3-(thiazol-2-yl)benzo[d]isoxazole derivatives
Alkoxides (O-nucleophiles)Sodium methoxide (B1231860) (NaOMe)6-Methoxy-3-(thiazol-2-yl)benzo[d]isoxazole
Thiolates (S-nucleophiles)Sodium thiophenoxide (NaSPh)6-(Phenylthio)-3-(thiazol-2-yl)benzo[d]isoxazole

Chemical Transformations of the Thiazole (B1198619) Ring

The thiazole ring is a key component of the molecule, and its reactivity offers further opportunities for derivatization. Thiazole is an electron-rich heterocycle, but its reactivity is nuanced, with different positions on the ring exhibiting distinct electronic properties.

The thiazole ring can undergo both electrophilic and nucleophilic reactions, although it is generally less reactive towards electrophiles than other five-membered heterocycles like pyrrole (B145914) or furan.

Electrophilic Substitution: The most likely site for electrophilic attack on an unsubstituted thiazole ring is the C5 position, which is the most electron-rich carbon atom. The C4 position is the next most reactive site. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation, though these often require forcing conditions. The C2 position is the most electron-deficient and generally unreactive towards electrophiles. In this compound, the C2 position is already substituted, leaving the C4 and C5 positions available for potential electrophilic functionalization.

Nucleophilic Substitution: Nucleophilic attack on the thiazole ring is less common unless the ring is activated by a strong electron-withdrawing group or contains a good leaving group. The C2 position is the most susceptible to nucleophilic attack due to its electron-deficient character.

Beyond direct substitution on the pre-formed ring, functional groups can be introduced at the C4 and C5 positions through various synthetic strategies. One of the most classic methods for synthesizing substituted thiazoles is the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thioamide. By choosing appropriately substituted starting materials, one could construct a thiazole ring with desired functional groups at the C4 and C5 positions before its attachment to the benzo[d]isoxazole core.

For post-synthetic modification, reactions involving the bromination of α-keto-thiazoles can create precursors for further derivatization. For example, the reaction of a 5-acetyl-thiazole derivative with bromine can yield a 5-(bromoacetyl)-thiazole, which is a versatile intermediate for synthesizing a variety of fused and substituted thiazole systems.

A powerful strategy for functionalizing the thiazole ring is through metalation, which involves deprotonation with a strong base (e.g., n-butyllithium) to form a highly nucleophilic organometallic intermediate. The most acidic proton on the thiazole ring is at the C2 position. Since this position is blocked in the target molecule, metalation would likely occur at the C5 position, which is the next most acidic site. The resulting lithiated thiazole can then react with a wide range of electrophiles to introduce new substituents.

General Reaction Scheme for C5-Metalation:

Deprotonation at C5 with a strong base (e.g., n-BuLi) at low temperature.

Reaction of the resulting 5-lithiothiazole intermediate with an electrophile (E+).

The table below lists potential electrophiles and the corresponding products.

ElectrophileReagent ExampleProduct at C5-Position
Alkyl HalideMethyl iodide (CH₃I)Methyl group (-CH₃)
Aldehyde/KetoneBenzaldehyde (PhCHO)Hydroxymethyl group (-CH(OH)Ph)
Carbon DioxideCO₂ (gas)Carboxylic acid (-COOH)
DisulfideDimethyl disulfide (MeSSMe)Methylthio group (-SMe)

This approach provides a reliable method for introducing a variety of functional groups specifically at the C5 position of the thiazole ring, further expanding the chemical space accessible from the this compound scaffold.

Reactions of the Benzo[d]isoxazole Core

The benzo[d]isoxazole ring system, while aromatic, possesses a labile N-O bond that is susceptible to cleavage under certain conditions, leading to a range of chemical transformations.

Ring Opening and Rearrangement Reactions

The benzo[d]isoxazole core can undergo ring-opening reactions, primarily through the cleavage of the weak nitrogen-oxygen bond. This process can be initiated by various reagents, most notably bases. A well-documented example of such a reaction is the Kemp elimination, where a strong base can induce the cleavage of the N-O bond. While specific studies on this compound are not extensively reported, the general principle of base-promoted ring-opening of benzo[d]isoxazoles is established. This reaction typically results in the formation of a 2-cyanophenol derivative, arising from the rearrangement of the isoxazole ring upon cleavage.

Furthermore, rearrangement reactions of the isoxazole ring are known to occur, often under basic or thermal conditions. For instance, base-mediated rearrangements of 3-aryltetrahydrobenzisoxazoles to 2-aryltetrahydrobenzoxazoles have been observed. Another relevant transformation is the Boulton-Katritzky rearrangement, which has been noted in related isoxazole-containing systems. This rearrangement typically involves the transposition of a nitrogen atom and a neighboring carbon atom in the heterocyclic ring. The presence of the electron-withdrawing thiazole group at the 3-position and the bromo substituent at the 6-position of the target molecule would likely influence the propensity and pathway of such rearrangements, although specific experimental data on this compound is limited.

Isoxazoles substituted with an electron-withdrawing group at the 4-position have been shown to undergo electrochemical and yeast-catalyzed N–O bond cleavage.

Reaction TypeConditionsExpected Product Type
Ring OpeningStrong Base (e.g., Kemp Elimination)2-cyanophenol derivative
RearrangementBase-mediatedRearranged heterocyclic core (e.g., benzoxazole)
Ring CleavageElectrochemical/Yeast-catalyzed (for 4-substituted isoxazoles)Dicarbonylimine functionality

Functionalization at Unsubstituted Positions of the Benzo[d]isoxazole Ring

The benzo[d]isoxazole ring of this compound has three unsubstituted positions on the benzene ring: C4, C5, and C7. These positions are potential sites for the introduction of new functional groups, which can significantly alter the molecule's properties.

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto aromatic and heteroaromatic rings. Palladium-catalyzed reactions, in particular, are widely employed for this purpose. The regioselectivity of these reactions is often directed by the electronic and steric properties of the existing substituents. In the case of this compound, the directing effects of the bromo and thiazolyl groups, as well as the isoxazole nitrogen and oxygen atoms, would play a crucial role in determining the position of functionalization. While specific studies on this molecule are scarce, related research on the C-H functionalization of other 6,5-fused heterocyclic systems provides valuable insights. For instance, palladium-catalyzed direct arylation has been used to functionalize the C4 and C7 positions of benzofurazan, a related heterocyclic system.

Electrophilic aromatic substitution is another common method for functionalizing aromatic rings. The outcome of such reactions on the benzo[d]isoxazole core would be governed by the directing effects of the existing substituents. The bromo group is a deactivating but ortho-, para-directing group. The thiazolyl group and the isoxazole ring itself also exert electronic effects that would influence the regioselectivity of electrophilic attack. Generally, in isoxazole systems, electrophilic substitution is known to occur at the C4 position of the isoxazole ring; however, the focus here is on the benzofused portion.

Functionalization MethodReagents/CatalystsPotential Positions of Functionalization
Palladium-Catalyzed C-H ArylationPd catalyst, Aryl halideC4, C5, C7
Electrophilic Aromatic SubstitutionElectrophile, Lewis/Brønsted acidC4, C5, C7

Advanced Applications in Organic Synthesis and Functional Materials

Role as a Versatile Building Block in Complex Molecular Architectures

The structure of 6-bromo-3-(thiazol-2-yl)benzo[d]isoxazole makes it an exceptionally versatile building block for constructing more complex molecules. The bromine atom on the benzisoxazole ring is a key functional group, serving as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups, at the 6-position.

Furthermore, the thiazole (B1198619) ring offers additional sites for functionalization. The C-H bonds on the thiazole can be targeted for direct arylation, or the entire thiazole unit can act as a directing group or a core component in the synthesis of larger fused heterocyclic systems. For instance, studies on related bromo-substituted benzimidazole (B57391) derivatives, such as 1-(6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, have shown that the bromoacetyl group can be used to construct further heterocyclic rings like thiazole, benzothiazine, or quinoxaline. researchgate.netnih.gov This highlights the capacity of such bromo-heterocyclic systems to serve as precursors to polycyclic compounds with potential biological activities. researchgate.net

The combination of these reactive sites allows for a modular approach to synthesis, where different fragments can be systematically introduced to build a library of complex derivatives for various applications.

Table 1: Representative Synthetic Transformations for Bromo-Heterocyclic Analogues

Starting Material Analogue Reaction Type Reagents Product Type Ref
1-(6-Bromo-3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone Bromination Bromine, Acetic Acid 2-(Bromoacetyl) derivative researchgate.netnih.gov
2-(Bromoacetyl)-6-bromo-3-methylthiazolo[3,2-a]benzimidazole Cyclocondensation Thiourea 2-(2-Aminothiazol-4-yl) derivative researchgate.netnih.gov
6-Bromo-2-benzothiazolone N-Alkylation Chloroacetic acid alkylester, Et3N 3-Alkoxycarbonylmethyl derivative mdpi.com

Utilization in Diversity-Oriented Synthesis (DOS) of Novel Heterocyclic Scaffolds

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. The scaffold of this compound is ideally suited for DOS due to its multiple, orthogonally reactive functional groups.

A DOS approach using this scaffold could involve:

Functionalization at the Bromine Site: A variety of groups can be introduced via cross-coupling reactions, creating initial diversity.

Modification of the Thiazole Ring: The thiazole moiety can be elaborated. For example, Hantzsch thiazole synthesis is a well-known method for creating substituted thiazoles, which could be adapted to modify the existing ring or build new thiazole-containing structures. jpionline.org

Reactions involving the Benzisoxazole Core: The isoxazole (B147169) ring can, under certain conditions, undergo ring-opening or rearrangement reactions to yield different heterocyclic systems, thus introducing significant scaffold diversity.

Research on the DOS of related heterocyclic systems, such as benzimidazoles and benzoxazoles, has demonstrated the utility of polymer-supported reagents to facilitate the construction of compound libraries. nih.gov A similar strategy could be applied to this compound, allowing for the rapid generation of novel heterocyclic scaffolds for biological screening. The synthesis of various thiazole derivatives bearing different functional groups has been shown to be a fruitful path to discovering new molecules with antibacterial and antifungal properties. mdpi.com

Applications in the Development of Advanced Functional Materials

Beyond its use in synthesis, the structural features of this compound suggest its utility in the design of advanced functional materials, particularly in supramolecular and coordination chemistry.

The molecule possesses several features that can drive self-assembly into ordered supramolecular structures. These include:

Hydrogen Bonding: The nitrogen atoms in the thiazole and isoxazole rings can act as hydrogen bond acceptors.

Halogen Bonding: The bromine atom can act as a halogen bond donor, participating in directional interactions with Lewis bases (e.g., N, O, S atoms).

π-π Stacking: The planar, aromatic benzisoxazole and thiazole rings can engage in π-π stacking interactions.

Studies on analogous molecules have provided clear examples of these interactions. For instance, the crystal structure of N-(benzo[d]thiazol-6-yl)-3-bromobenzamide reveals that molecules are linked by N—H⋯O and C—H⋯N hydrogen bonds to form ribbons, which are further connected into sheets by short Br⋯Br interactions (a type of halogen bond). nih.gov Similarly, the functionalization of N-(benzo[d]thiazol-2-yl)benzamide with substituents influences the solid-state arrangement through various intermolecular forces, including N−H···N and C−H···O hydrogen bonds that create dimer synthons. mdpi.com These non-covalent interactions are fundamental to crystal engineering and the design of materials with specific electronic or optical properties.

The thiazole moiety, with its nitrogen and sulfur atoms, is an excellent ligand for coordinating with metal ions. The nitrogen atom, in particular, acts as a strong coordination site. The broader class of benzothiazole (B30560) derivatives has been extensively used to create metal complexes with various transition metals like Co(III) and Ru(III). biointerfaceresearch.com

The synthesis of metal complexes with ligands derived from 2-aminobenzothiazole (B30445) has yielded compounds with defined geometries, often octahedral. biointerfaceresearch.comuobaghdad.edu.iqimpactfactor.org These complexes have been investigated for a range of applications, including their potential as biological agents. biointerfaceresearch.comresearchgate.net By analogy, this compound could serve as a bidentate or monodentate ligand, coordinating to metal centers through the nitrogen atoms of the thiazole and/or isoxazole rings. The resulting metal complexes could exhibit interesting photophysical, catalytic, or magnetic properties, making them candidates for use in sensors, catalysts, or molecular electronics.

Table 2: Coordination Behavior of Analogous Benzothiazole Ligands

Ligand Metal Ion Resulting Complex Geometry Characterization Methods Ref
2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenol Co(III), Ru(III) Octahedral Spectroscopic, TGA, Powder XRD biointerfaceresearch.com

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